1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride is a bicyclic nitrogen-containing compound with significant potential in various scientific fields. It is known for its unique structure, which consists of a bicyclic ring system with a nitrogen atom and a methyl group.
Preparation Methods
The synthesis of 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride typically involves several steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the bicyclic ring system . Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups to the nitrogen atom.
Scientific Research Applications
1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism of action of 1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic ring system can form interactions with various biological molecules, potentially affecting their function. This compound may also act as a ligand, binding to metal ions and influencing their reactivity.
Comparison with Similar Compounds
1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride can be compared with other similar compounds, such as:
1-Azabicyclo[2.2.2]octane hydrochloride: This compound lacks the methyl group present in this compound, which can influence its chemical properties and reactivity.
2-Azabicyclo[3.2.1]octane: This compound has a different bicyclic structure, which can result in different chemical and biological properties.
The uniqueness of 1-Methyl-2-azabicyclo[22
Properties
IUPAC Name |
1-methyl-2-azabicyclo[2.2.2]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-8-4-2-7(3-5-8)6-9-8;/h7,9H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOUMBMJMMJETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)CN2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.